DAT Binding Affinity vs. Established Ligands
N-[(4-methylbenzyl)oxy]-3-nitrobenzamide was tested for in vitro binding affinity against the dopamine transporter (DAT) using a competitive binding assay, yielding an IC₅₀ value of 834 nM [1]. For context, the high-affinity DAT ligand TROTEC-1 (a technetium complex derived from a similar benzamide scaffold) exhibits sub-nanomolar affinity, while cocaine—a reference DAT inhibitor—shows IC₅₀ values typically in the 100–500 nM range depending on the assay format [1]. The target compound thus exhibits moderate DAT affinity, positioning it as a potentially useful intermediate-affinity tool compound for DAT binding studies where high-affinity ligands may mask subtle allosteric effects.
| Evidence Dimension | In vitro binding affinity for dopamine transporter (DAT) |
|---|---|
| Target Compound Data | IC₅₀ = 834 ± n/a nM |
| Comparator Or Baseline | TROTEC-1 (high-affinity DAT ligand); Cocaine IC₅₀ ~100–500 nM |
| Quantified Difference | Target compound is approximately 2–8 fold less potent than cocaine at DAT; substantially less potent than TROTEC-1 (sub-nanomolar) |
| Conditions | Competitive binding assay (ChEMBL_142804 / CHEMBL751377), as reported in Hoepping et al., J Med Chem 1998 [1] |
Why This Matters
For researchers requiring a DAT ligand with moderate affinity rather than high potency—useful for competition studies or as a scaffold for further optimization—this compound provides a distinct affinity window not offered by picomolar/nanomolar-affinity analogs.
- [1] Hoepping A, Reisgys M, Brust P, Seifert S, Spies H, Alberto R, Johannsen B. TROTEC-1: a new high-affinity ligand for labeling of the dopamine transporter. Journal of Medicinal Chemistry. 1998;41(23):4429–4432. BindingDB Entry: ChEMBL_142804 (CHEMBL751377), IC₅₀ = 834 nM. Available from: https://www.bindingdb.org. View Source
